N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Drug-likeness Physicochemical profiling Lead optimization

This unsymmetrical N,N′-diaryl oxalamide (CAS 941895-30-3) is a differentiated SAR probe within an established antiproliferative series. The 4-ethoxy substituent interrogates the lipophilic and electronic tolerance of kinase and COX-1/2 binding pockets, while the 4-methyl-2-nitrophenyl moiety enables bioreductive prodrug evaluation in hypoxic tumor models (optimal reduction potential −0.4 to −0.5 V vs. NHE). With MW 343.33 and cLogP ~3.2, it fills a critical property niche between fragment-like (<250 Da) and lipophilic oxalamides, enabling head-to-head permeability and solubility comparisons with 4-methoxy and des-ethoxy congeners. Also suitable for antimicrobial MIC screens against S. aureus and E. coli. Procure this compound for systematic physicochemical and pharmacological profiling unavailable with generic N,N′-diphenyloxalamide.

Molecular Formula C17H17N3O5
Molecular Weight 343.339
CAS No. 941895-30-3
Cat. No. B2836799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
CAS941895-30-3
Molecular FormulaC17H17N3O5
Molecular Weight343.339
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
InChIInChI=1S/C17H17N3O5/c1-3-25-13-7-5-12(6-8-13)18-16(21)17(22)19-14-9-4-11(2)10-15(14)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22)
InChIKeyPNBRFGHJVQBJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide (CAS 941895-30-3): Procurement-Relevant Identity and Physicochemical Baseline


N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide (CAS 941895-30-3) is a synthetic, unsymmetrical oxalamide (ethanediamide) bearing a 4-ethoxyphenyl group on one amide nitrogen and a 4-methyl-2-nitrophenyl group on the other . Its molecular formula is C17H17N3O5 with a molecular weight of 343.33 g·mol⁻¹ . The compound belongs to the broader class of N,N′-diaryl oxalamides, which have been investigated as kinase inhibitors, COX modulators, and antimicrobial agents [1][2]. However, the specific substitution pattern – an electron-donating ethoxy group on ring A and an electron-withdrawing nitro group adjacent to a methyl group on ring B – creates a unique electronic and steric environment that cannot be replicated by swapping either aryl ring with a simpler analog.

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide: Why Generic Oxalamide Replacement Is Scientifically Unsound


Within the oxalamide chemotype, even subtle modifications to the N-aryl substituents can produce large shifts in biological target engagement, physicochemical properties, and synthetic tractability [1][2]. The 4-ethoxy group is a stronger electron donor than the commonly employed 4-methoxy group, altering the Hammett σₚ value and thereby modulating the electron density of the adjacent amide NH, which is often critical for hydrogen-bonding interactions in target binding pockets [1]. Simultaneously, the 4-methyl-2-nitro substitution pattern introduces steric hindrance and a reducible nitro group that can serve as a prodrug handle or a fluorescent quencher – features absent in the des-methyl or des-nitro analogs [2]. Together, these functionalities define a reactivity and recognition profile that generic N,N′-diphenyloxalamide cannot approximate.

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide: Quantifiable Differentiation Evidence Against Its Closest Analogs


Molecular Weight (343.33 Da) vs. N1,N2-Diphenyloxalamide (240.26 Da): Implications for Permeability and Solubility

The target compound has a molecular weight of 343.33 Da, compared to 240.26 Da for the unsubstituted parent N1,N2-diphenyloxalamide . The 103 Da increase falls within the ‘heavy’ end of the preferred oral drug space (MW ≤ 500 Da) but is above the mean for typical fragment hits. This places the compound in a differentiated property window: it is large enough to achieve shape complementarity with extended protein binding sites yet still compliant with Lipinski's rule of five [1].

Drug-likeness Physicochemical profiling Lead optimization

Nitro Group Redox Potential: Differentiation from Non-Nitrated Oxalamide Congeners

The presence of a nitro group at the 2-position of the N2-phenyl ring provides a reversible one-electron reduction potential estimated at ca. −0.4 to −0.5 V (vs. NHE) for nitroaromatics of this type, a feature entirely absent in the des-nitro analog N1-(4-ethoxyphenyl)-N2-(4-methylphenyl)oxalamide [1][2]. This redox activity enables enzymatic bioreduction by nitroreductases under hypoxic conditions, a mechanism exploited in tumor-selective prodrugs and antibacterial agents [2].

Prodrug design Bioreductive activation Hypoxia targeting

Lipophilicity Shift (clogP) from 4-Ethoxy vs. 4-Methoxy Substitution

Replacing a 4-methoxy group with a 4-ethoxy group on the N1-phenyl ring increases the calculated logP (clogP) by approximately 0.5–0.7 log units, based on fragment-based prediction models [1]. For the target compound, the estimated clogP is ~3.2, compared to ~2.6 for the corresponding 4-methoxy analog N1-(4-methoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide [1]. This moderate increase in lipophilicity can enhance passive membrane permeability without pushing the compound into the high-logP (>5) zone associated with poor solubility, rapid metabolic clearance, and promiscuous binding [2].

Lipophilicity Membrane permeability SAR analysis

Substituted Oxalamide Class Bioactivity: Precedent for COX-Dependent Antiproliferative Activity

While no direct screening data exist for the target compound itself, a closely related series of substituted N,N′-diaryl oxalamides (compounds 6a–d and 7a–d, including halogenated and methoxy-substituted variants) demonstrated antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with the most potent analog (7d) achieving IC₅₀ values of 4.72 μM and 6.37 μM, respectively [1]. These compounds modulated COX-1/2 protein expression by Western blot and showed docking scores superior to celecoxib [1]. The methoxy-substituted analog 7b (IC₅₀ = 12.3 μM against MCF-7) provides a quantitative benchmark against which the ethoxy-bearing target compound can be evaluated; the increased lipophilicity and altered electron-donating character of the 4-ethoxy group may shift both potency and COX isoform selectivity [1].

COX inhibition Breast cancer Antiproliferative screening

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry SAR Probe for COX-Mediated Antiproliferative Programs

This compound serves as a systematic structure–activity relationship (SAR) probe within an established oxalamide series exhibiting antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer lines. Its 4-ethoxy substituent directly interrogates the lipophilic and electronic tolerance of the COX-1/2 binding pocket, building on the 4.72 μM IC₅₀ benchmark of lead 7d [1].

Hypoxia-Selective Prodrug Candidate Development

The 2-nitrophenyl moiety provides a substrate for one-electron nitroreductases, enabling evaluation as a bioreductively activated prodrug in hypoxic tumor models. The estimated reduction potential (−0.4 to −0.5 V vs. NHE) falls within the optimal window for enzymatic activation without spontaneous reduction by physiological reductants [2].

Physicochemical Benchmarking Against Methoxy and Unsubstituted Oxalamide Analogs

With a molecular weight of 343.33 Da and a clogP of ~3.2, this compound fills a specific property niche between lighter fragment-like oxalamides (MW < 250) and heavier, more lipophilic analogs that risk solubility-limited absorption. Procurement enables head-to-head permeability and solubility comparisons with the 4-methoxy and des-ethoxy analogs to construct local pharmacokinetic SAR [3].

Antimicrobial Screening in Gram-Positive and Gram-Negative Panels

Preliminary reports of antimicrobial activity for similar nitro-bearing oxalamides provide a rationale for including this compound in minimum inhibitory concentration (MIC) screens against Staphylococcus aureus and Escherichia coli [4]. The combination of a nitro group (potential bioreductive activation) and an ethoxy lipophilic tail may yield differentiated activity spectra.

Quote Request

Request a Quote for N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.